molecular formula C13H18N4O5 B12078335 5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine

5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine

Cat. No.: B12078335
M. Wt: 310.31 g/mol
InChI Key: BYIHYTODKBQDOJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine typically involves the reaction of 2’-deoxycytidine with 2-cyanoethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine involves its incorporation into DNA during replication. This incorporation can lead to the inhibition of DNA polymerase activity, resulting in the termination of DNA synthesis. The compound targets specific molecular pathways involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Cyanoethoxy)methyl]-2’-deoxycytidine is unique due to the presence of the cyanoethoxy group, which imparts distinct chemical properties and biological activities compared to other nucleoside analogs. This modification enhances its potential as a therapeutic agent and a research tool.

Properties

IUPAC Name

3-[[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5/c14-2-1-3-21-7-8-5-17(13(20)16-12(8)15)11-4-9(19)10(6-18)22-11/h5,9-11,18-19H,1,3-4,6-7H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIHYTODKBQDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)COCCC#N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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